molecular formula C22H31ClN2 B3027473 N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride CAS No. 1289386-47-5

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Cat. No.: B3027473
CAS No.: 1289386-47-5
M. Wt: 358.9
InChI Key: KKKIARXLZYSSOZ-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-methylbenzyl chloride with piperidine to form N-(2-methylbenzyl)piperidine.

    Bis-Substitution Reaction: The intermediate is then subjected to a bis-substitution reaction with another equivalent of 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Processes: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylamine: Similar structure but lacks the piperidine ring.

    N,N-Bis(2-chlorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride: Similar structure with a chlorine substituent on the benzyl groups.

    N,N-Bis(2-methylbenzyl)-1-(morpholin-4-yl)methanamine hydrochloride: Similar structure with a morpholine ring instead of piperidine.

Uniqueness

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is unique due to the presence of both the piperidine ring and the 2-methylbenzyl groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-18-7-3-5-9-21(18)16-24(15-20-11-13-23-14-12-20)17-22-10-6-4-8-19(22)2;/h3-10,20,23H,11-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKIARXLZYSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2CCNCC2)CC3=CC=CC=C3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-47-5
Record name 4-Piperidinemethanamine, N,N-bis[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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